molecular formula C12H16ClNO3S B2650819 3-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide CAS No. 1217005-46-3

3-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide

Cat. No. B2650819
M. Wt: 289.77
InChI Key: TWGUNSMMIJTLQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide” is a chemical compound. The compound is part of the cycloalkanes family, which are cyclic hydrocarbons . Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds .

Scientific Research Applications

Chlorsulfuron Herbicide Selectivity and Metabolism

Chlorsulfuron, a herbicide ingredient, showcases selectivity in cereal crops due to their ability to metabolize it into an inactive glycoside product. This metabolism involves hydroxylation of the phenyl ring and conjugation with a carbohydrate moiety, a process not observed in sensitive broadleaf plants (Sweetser, Schow, & Hutchison, 1982).

Herbicidal Mode of Action

Chlorsulfuron impedes growth in sensitive seedlings within 2 hours of application, primarily by inhibiting plant cell division. Its impact is highly specific, showing no significant effects on cell expansion induced by auxins, cytokinins, or gibberellins, nor does it immediately affect photosynthesis, respiration, RNA, or protein synthesis (Ray, 1982).

Anticancer and Antimicrobial Potential

Anticancer and Antimicrobial Sulfonamide Derivatives

Novel chlorosulfonylcarbamate and urea heterocyclic benzenesulfonamides have shown promising in vitro antitumor, antimicrobial, antifungal, and anti-tuberculosis activities. Their molecular docking studies suggest potential as dihydrofolate reductase inhibitors (Debbabi et al., 2020).

Singlet Oxygen Generation for Photodynamic Therapy

A newly synthesized zinc phthalocyanine substituted with benzenesulfonamide derivative groups exhibits high singlet oxygen quantum yield, marking its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Neurological and Cognitive Effects

Cognitive Enhancing Properties of SB-399885

SB-399885, a 5-HT6 receptor antagonist, has shown potential in enhancing cognitive functions, particularly in aging-related deficits. It effectively reversed scopolamine-induced deficits and improved spatial learning and memory recall in aged rats, possibly through enhancing cholinergic function. This supports the therapeutic utility of 5-HT(6) receptor antagonists in cognitive disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

properties

IUPAC Name

3-chloro-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3S/c13-10-4-3-5-11(8-10)18(16,17)14-9-12(15)6-1-2-7-12/h3-5,8,14-15H,1-2,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGUNSMMIJTLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide

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